5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Description
5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H15ClF3N3O3S and its molecular weight is 457.85. The purity is usually 95%.
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Mechanism of Action
Pyrrolidine
Pyrrolidine is a five-membered ring with one nitrogen atom. Compounds containing a pyrrolidine ring have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Indole derivatives
Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biological Activity
5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H14ClF3N2O2S. The presence of a sulfonyl group and a trifluoromethyl group enhances its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated the potential of oxadiazole derivatives in anticancer therapy. Specifically, compounds within this class have shown promising cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : In vitro assays have revealed that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance, one study reported an IC50 value of 15.63 µM for a related oxadiazole compound against MCF-7 cells, which is comparable to established chemotherapeutics like Tamoxifen .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 15.63 | |
Related Oxadiazole Derivative | A549 | 0.12–2.78 |
The biological activity of oxadiazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds can activate apoptotic pathways through:
- Increased p53 Expression : Activation of the p53 tumor suppressor protein has been linked to enhanced apoptosis in cancer cells.
- Caspase Activation : The cleavage of caspases is a hallmark of apoptosis; compounds have been shown to increase caspase-3 cleavage in treated cells .
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in preclinical models:
- Breast Cancer Model : A study investigating the effects of various oxadiazole derivatives showed that specific modifications to the oxadiazole ring significantly increased their cytotoxicity against MCF-7 cells. The study emphasized structure-activity relationships (SAR), indicating that halogen substitutions could enhance activity .
- Combination Therapy : Research has explored the potential of combining oxadiazole derivatives with existing chemotherapeutics to improve treatment efficacy and reduce resistance. For instance, combining these compounds with HDAC inhibitors has shown synergistic effects in various cancer cell lines .
Properties
IUPAC Name |
5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O3S/c20-14-7-1-2-9-16(14)30(27,28)26-10-4-8-15(26)18-24-17(25-29-18)12-5-3-6-13(11-12)19(21,22)23/h1-3,5-7,9,11,15H,4,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOCZJKTCHUPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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